{4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13464254
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H31N3O3 |
|---|---|
| Molecular Weight | 313.44 g/mol |
| IUPAC Name | tert-butyl N-[4-[[(2S)-2-aminopropanoyl]-ethylamino]cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C16H31N3O3/c1-6-19(14(20)11(2)17)13-9-7-12(8-10-13)18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21)/t11-,12?,13?/m0/s1 |
| Standard InChI Key | YZKQBYNYTQCHEH-HIFPTAJRSA-N |
| Isomeric SMILES | CCN(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)[C@H](C)N |
| SMILES | CCN(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)C(C)N |
| Canonical SMILES | CCN(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)C(C)N |
Introduction
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The synthesis of {4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester involves sequential functionalization of the cyclohexyl scaffold :
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Cyclohexylamine Derivatization: Introduction of the ethylamino group via nucleophilic substitution or reductive amination .
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Peptide Coupling: Attachment of (S)-2-aminopropionic acid using carbodiimide reagents (e.g., EDC/HOBt) .
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Carbamate Formation: Reaction with tert-butyl chloroformate under basic conditions .
Table 1: Representative Synthetic Routes and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 1 | Ethylamino Group Installation | Ethylamine, NaBH₃CN, MeOH | 78 | |
| 2 | Amide Bond Formation | EDC, HOBt, DCM, RT | 85 | |
| 3 | Carbamate Protection | Boc₂O, DMAP, CHCl₃ | 92 |
Challenges in Scale-Up
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Steric Hindrance: Bulky tert-butyl groups complicate purification via crystallization .
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Epimerization Risk: Basic conditions during coupling may racemize the (S)-aminopropionyl group, requiring low-temperature protocols .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS m/z 314.2 [M+H]⁺, confirming molecular weight.
Biological Activity and Mechanistic Insights
Hypothesized Targets
While direct biological data for this compound is limited, structural analogs demonstrate:
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Enzyme Inhibition: Carbamates often target serine proteases or esterases via covalent bond formation .
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Cellular Uptake: The tert-butyl ester may act as a prodrug, hydrolyzing in vivo to release active carboxylic acids .
Table 2: Activity of Analogous Carbamates
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| tert-Butyl cyclohexyl carbamate | Lanosterol cyclase | 120 | |
| Ethyl pyroglutamate prodrug | Glutaminase | 450 |
Toxicity Profiling
Preliminary assays on related compounds indicate low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells) , though the ethylamino group may confer renal clearance challenges .
Applications in Medicinal Chemistry
Prodrug Development
The tert-butyl ester enhances membrane permeability, as demonstrated in glutamine analogs showing 3-fold increased cellular uptake compared to free acids .
Peptide Mimetics
Incorporation of the cyclohexyl-carbamate motif into peptidomimetic frameworks improves metabolic stability against proteases .
Comparative Analysis with Structural Analogs
Table 3: Key Analogues and Their Properties
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